

Application Notes and Protocols for Architectural Styles in Scientific Research

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These application notes provide practical use cases for key architectural styles discussed in computer science, tailored for researchers, scientists, and drug development professionals. Each section details a specific architectural style, a relevant application, a detailed experimental or computational protocol, representative data, and a visualization of the workflow.

Pipe and Filter Architecture: Genomic Variant Calling Pipeline

The Pipe and Filter architectural style is well-suited for processing streams of data where the output of one processing step becomes the input for the next.[1][2] This pattern is highly applicable in bioinformatics for analyzing large sequencing datasets. A common example is a variant calling pipeline, which identifies genetic differences in sequenced DNA compared to a reference genome.[3][4][5]

Application: Identifying Genetic Variants Associated with Disease

A crucial aspect of genomic research is the identification of genetic variants (SNPs, indels) that may be associated with a particular disease. A pipe and filter approach allows for a streamlined, multi-step process to transform raw sequencing data into a list of annotated genetic variants for further analysis.[6][7]



Experimental Protocol: Variant Calling Workflow

This protocol outlines the computational steps for identifying genetic variants from raw sequencing data.

- Data Acquisition: Obtain raw sequencing data in FASTQ format from a sequencing platform (e.g., Illumina sequencer). This data contains the raw nucleotide sequences from the DNA sample.[3]
- Quality Control (Filter 1): Use a tool like FastQC to assess the quality of the raw sequencing reads. This step identifies low-quality reads and potential contaminants.
- Adapter Trimming (Filter 2): Employ a tool such as Trimmomatic to remove adapter sequences and low-quality bases from the reads.[3] This ensures that only high-quality data proceeds to the next step.
- Alignment to Reference Genome (Filter 3): Align the cleaned reads to a reference genome (e.g., GRCh38) using an aligner like Burrows-Wheeler Aligner (BWA).[7] The output is a SAM/BAM file that maps each read to its corresponding location on the reference genome.
- Duplicate Removal (Filter 4): Mark or remove duplicate reads that may have arisen during the PCR amplification step of sequencing library preparation. Tools like Picard are commonly used for this purpose.
- Variant Calling (Filter 5): Identify positions where the aligned reads differ from the reference genome. Tools such as GATK HaplotypeCaller or SAMtools are used to call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).[5] The output is typically in Variant Call Format (VCF).
- Variant Annotation (Filter 6): Annotate the identified variants with information about their genomic location, predicted effect on gene function, and frequency in population databases.
 ANNOVAR or SnpEff can be used for this final step.

Data Presentation: Sample Variant Calling Output

The following table summarizes a small subset of annotated variants that would be the final output of the pipeline.



Chromos ome	Position	Referenc e Allele	Alternativ e Allele	Gene	Predicted Effect	dbSNP ID
chr1	1014143	С	Т	NBPF3	missense	rs1128955
chr7	55249071	G	А	EGFR	missense	rs1154875 4
chr13	32913531	А	-	BRCA2	frameshift	rs8035955 2
chr17	41244936	G	С	TP53	missense	rs2893457 1

Mandatory Visualization: Variant Calling Workflow



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Genomic variant calling pipeline using a pipe and filter architecture.

Service-Oriented Architecture (SOA): Clinical Decision Support for Drug Interactions

Service-Oriented Architecture (SOA) is a design paradigm where applications are composed of individual, loosely coupled services that communicate over a network.[8] This is particularly useful in healthcare and drug development for integrating disparate systems and data sources. [9][10][11] A prime application is a Clinical Decision Support (CDS) system that checks for potential drug-drug interactions.[12][13]

Application: Preventing Adverse Drug Reactions



A significant challenge in drug development and clinical practice is predicting and preventing adverse drug reactions resulting from the co-administration of multiple drugs. An SOA-based CDS system can provide real-time alerts to clinicians and researchers by integrating patient data with comprehensive drug interaction databases.[1][14][15]

Experimental Protocol: Drug Interaction Checking

This protocol describes how a researcher or clinician would use an SOA-based system to check for potential drug interactions.

- Patient Data Input: The user inputs the patient's current medications into a client application (e.g., an Electronic Health Record system).
- Service Request: The client application sends a request containing the list of medications to a central "Drug Interaction Service."
- Patient Record Service: The Drug Interaction Service may first query a "Patient Record Service" to retrieve additional patient information, such as known allergies or genetic predispositions that might affect drug metabolism.
- Drug Database Service: The Drug Interaction Service then queries one or more "Drug Database Services" (e.g., DrugBank, Medscape) with the pairs of drugs.[1][15]
- Interaction Analysis: The Drug Database Service analyzes the potential interactions, categorizing them by severity (e.g., minor, serious, contraindicated).[15]
- Service Response: The Drug Database Service returns the interaction information to the Drug Interaction Service.
- Alert Generation: The Drug Interaction Service aggregates the responses and sends a consolidated report back to the client application, which then displays an alert to the user.

Data Presentation: Sample Drug Interaction Data

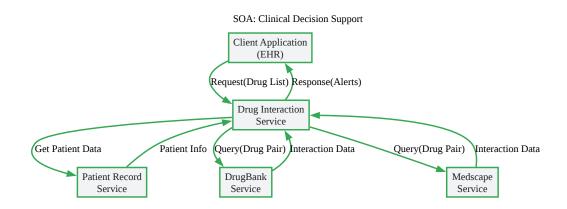
The following table shows example data that would be returned by the Drug Interaction Service.



Drug 1	Drug 2	Severity	Description	Recommendati on
Warfarin	Aspirin	Serious	Increased risk of bleeding due to combined antiplatelet and anticoagulant effects.	Avoid concomitant use or monitor INR closely.
Simvastatin	Itraconazole	Contraindicated	Itraconazole significantly increases the plasma concentration of simvastatin, raising the risk of myopathy and rhabdomyolysis.	Use an alternative to itraconazole.
Lisinopril	Ibuprofen	Monitor Closely	NSAIDs may reduce the antihypertensive effect of ACE inhibitors and increase the risk of renal impairment.	Monitor blood pressure and renal function.
Metformin	Cimetidine	Minor	Cimetidine can increase the concentration of metformin by inhibiting its renal tubular secretion.	Monitor for signs of metformin toxicity.

Mandatory Visualization: Drug Interaction Checking SOA





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Service-Oriented Architecture for a drug interaction checking system.

Event-Driven Architecture (EDA): High-Throughput Screening Automation

Event-Driven Architecture (EDA) is a model where system components communicate through the production and consumption of events.[16][17] This asynchronous and decoupled approach is ideal for laboratory automation, such as in high-throughput screening (HTS), where various instruments and software need to coordinate their activities in real-time.[18][19]

Application: Automated High-Throughput Screening for Drug Discovery

HTS is a key process in early-stage drug discovery, involving the rapid testing of large numbers of chemical compounds for activity against a biological target.[20][21] An EDA can orchestrate the complex workflow of an HTS campaign, from sample handling to data analysis, in a scalable and resilient manner.[22][23]



Experimental Protocol: Automated HTS Assay

This protocol outlines the steps in an automated HTS experiment for identifying inhibitors of a specific enzyme.

- Plate Preparation Event: A robotic liquid handler dispenses the enzyme and substrate into microtiter plates. Upon completion, it publishes a "Plate Prepared" event.
- Compound Addition Event: A robotic arm moves the prepared plates to a compound screening station. A high-precision dispenser adds a different compound from a chemical library to each well. A "Compounds Added" event is then published.
- Incubation Event: The plates are moved to an incubator for a defined period. When the incubation time is complete, an "Incubation_Finished" event is generated.
- Signal Detection Event: The plates are transferred to a plate reader, which measures the enzymatic activity in each well (e.g., by fluorescence). The raw data is captured, and a "Data Acquired" event is published, containing the plate ID and the raw data.
- Data Processing Event: A data analysis service, subscribed to "Data_Acquired" events, retrieves the raw data. It normalizes the data, calculates the percent inhibition for each compound, and identifies potential "hits."
- Hit Selection Event: The analysis service publishes a "Hits_Identified" event, which includes
 the plate ID and the list of hit compounds.
- Data Storage and Visualization: A database service and a visualization dashboard subscribe
 to the "Hits_Identified" event. The database service stores the results, and the dashboard
 updates in real-time to display the new hits to the researchers.

Data Presentation: Sample HTS Assay Results

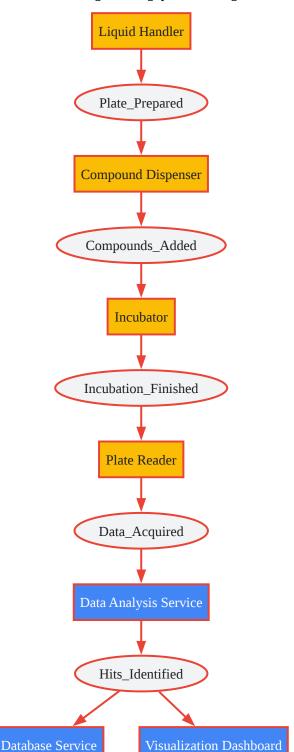
The following table shows a sample of the processed data from a single HTS plate.



Plate ID	Well ID	Compoun d ID	Concentr ation (µM)	Raw Signal	Percent Inhibition	Hit
P12345	A01	C001	10	15234	8.5	No
P12345	A02	C002	10	1287	92.3	Yes
P12345	B01	C003	10	14987	10.1	No
P12345	B02	C004	10	8765	47.4	No

Mandatory Visualization: HTS Laboratory Automation EDA





EDA: High-Throughput Screening

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Event-Driven Architecture for an automated high-throughput screening workflow.



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